molecular formula C9H12BrNO B1433688 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide CAS No. 134328-27-1

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide

Cat. No. B1433688
M. Wt: 230.1 g/mol
InChI Key: BQMLIQVTFWOVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methoxytryptamine and is a derivative of serotonin. In

Scientific Research Applications

    Field

    Organic Chemistry

    • Application : Synthesis of new compounds
    • Method : The compound (2,3-Dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
    • Results : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .

    Field

    Medicinal Chemistry

    • Application : Treatment of various disorders
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

    Field

    Material Science

    • Application : Organic n-doping technology
    • Method : Solution-phase n-doping
    • Results : The results of this research will be useful for identifying applications of current organic n-doping technology .

    Field

    Cancer Research

    • Application : Inhibition of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)
    • Method : Small molecule inhibitors
    • Results : Evidence that PERK is implicated in tumorigenesis and cancer cell survival .

    Field

    Virology

    • Application : Anti-HIV-1 treatment
    • Method : Molecular docking studies
    • Results : A series of novel indolyl and oxochromenyl xanthenone derivatives showed potential as anti-HIV-1 .

    Field

    Antiviral Research

    • Application : Antiviral agents
    • Method : Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
    • Results : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

    Field

    Anti-inflammatory Research

    • Application : Anti-inflammatory agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown anti-inflammatory properties .

    Field

    Anticancer Research

    • Application : Anticancer agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown anticancer properties .

    Field

    Antioxidant Research

    • Application : Antioxidant agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antioxidant properties .

    Field

    Antimicrobial Research

    • Application : Antimicrobial agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antimicrobial properties .

    Field

    Antidiabetic Research

    • Application : Antidiabetic agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antidiabetic properties .

    Field

    Antimalarial Research

    • Application : Antimalarial agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antimalarial properties .

    Field

    Anticholinesterase Research

    • Application : Anticholinesterase agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown anticholinesterase activities .

    Field

    Antitubercular Research

    • Application : Antitubercular agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antitubercular properties .

    Field

    Anti-allergic Research

    • Application : Anti-allergic agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown anti-allergic properties .

    Field

    Antipyretic Research

    • Application : Antipyretic agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown antipyretic properties .

    Field

    Anti-amoebic Research

    • Application : Anti-amoebic agents
    • Method : Synthesis of indole derivatives
    • Results : Indole derivatives have shown anti-amoebic properties .

properties

IUPAC Name

1-methyl-2,3-dihydroindol-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMLIQVTFWOVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide

CAS RN

134328-27-1
Record name 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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